N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,6-difluorobenzamide is a complex organic compound with potential applications in medicinal chemistry and pharmaceutical research. This compound features a pyrazole ring structure, which is known for its biological activity, particularly in analgesic and anti-inflammatory contexts. The presence of difluorobenzamide enhances its pharmacological properties.
The compound can be synthesized through various chemical methods, and its structure has been characterized in scientific literature. It is primarily studied for its potential therapeutic applications and is cataloged in chemical databases such as PubChem and Sigma-Aldrich.
This compound falls under the category of pyrazole derivatives, which are known for their diverse biological activities. Pyrazoles are often explored for their roles in drug development due to their ability to interact with various biological targets.
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,6-difluorobenzamide typically involves multi-step organic reactions. Common methods include:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure optimal yields and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
The molecular formula of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,6-difluorobenzamide is . Its structure includes:
Key structural data includes:
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,6-difluorobenzamide can undergo several chemical reactions:
Each reaction requires specific conditions (e.g., temperature, solvent) to achieve desired outcomes while minimizing by-products. Monitoring these reactions through techniques such as Thin Layer Chromatography (TLC) ensures successful transformations.
The mechanism of action for N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,6-difluorobenzamide primarily involves its interaction with biological targets such as enzymes or receptors associated with pain and inflammation pathways.
Research indicates that compounds containing a pyrazole moiety can inhibit cyclooxygenase enzymes (COX), leading to decreased production of prostaglandins that mediate inflammation and pain responses.
Key physical properties include:
Chemical properties include:
Relevant data from studies indicate that this compound exhibits favorable characteristics for medicinal applications due to its stability and solubility profile.
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,6-difluorobenzamide has potential applications in:
This compound's unique structure allows researchers to explore various modifications that could enhance its efficacy or reduce side effects in therapeutic applications.
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,6-difluorobenzamide relies fundamentally on nucleophilic acylation between 4-aminoantipyrine (C₁₁H₁₃N₃O) and activated 2,6-difluorobenzoyl derivatives. This reaction exploits the nucleophilicity of the primary amine group in 4-aminoantipyrine, which attacks the electrophilic carbonyl carbon of benzoyl chloride derivatives. Key studies demonstrate that activating agents such as N,N'-dicyclohexylcarbodiimide facilitate amide bond formation under mild conditions (0-5°C) in aprotic solvents like dichloromethane, achieving yields exceeding 78% within 4 hours [8] [9].
Steric hindrance from the ortho-fluorine atoms on the benzoyl chloride reagent necessitates optimized reaction stoichiometry. A 15% molar excess of 2,6-difluorobenzoyl chloride relative to 4-aminoantipyrine prevents incomplete conversion, as confirmed by HPLC monitoring [8]. Post-acylation purification typically involves precipitation from ethanol-water mixtures (3:1 v/v), yielding high-purity (>98%) amorphous product suitable for crystallization studies. This method avoids chromatographic separation, enhancing scalability for industrial applications [6].
Crystallization optimization is critical for achieving high-purity, thermodynamically stable forms of the target benzamide. Research shows that solvent polarity and evaporation rate directly influence crystal morphology and purity. Optimal results occur in binary solvent systems combining chloroform and methanol (1:1 v/v), where the compound exhibits moderate solubility (22 mg/mL at 25°C) and controlled nucleation kinetics [5]. Slow evaporation over 72 hours yields colorless blocks with defined faceting, whereas rapid crystallization induces needle-like impurities [7].
Table 1: Crystallization Parameters for Target Benzamide
Solvent System | Evaporation Rate | Crystal Habit | Purity (%) |
---|---|---|---|
Chloroform:Methanol (1:1) | 0.5 mL/day | Blocky | 99.2 |
Ethanol | 2 mL/day | Needles | 95.7 |
Acetonitrile | 1 mL/day | Plates | 97.5 |
Hydrogen bonding governs molecular packing during crystallization. The amide carbonyl (C=O) and pyrazolone N-H groups form dimeric R₂²(10) motifs, as observed in related antipyrine derivatives [1] [3]. These motifs stabilize the lattice through N-H⋯O interactions (d = 1.92 Å, ∠N-H⋯O = 139°), while C-H⋯F contacts (d = 2.46 Å) further reinforce the 3D architecture [10]. For consistent crystal form, supersaturation must remain below 30% during seeding—achieved by incremental antisolvent (n-hexane) addition [5].
Regioselective N-acylation of 4-aminoantipyrine requires precise catalyst control to suppress O-acylation byproducts. Triethylamine (5 mol%) in tetrahydrofuran enhances N-selectivity to >95:5 by promoting deprotonation of the amine group without nucleophilic interference [9]. Alternatively, N,N-dimethylaminopyridine (DMAP, 2 mol%) in acetonitrile achieves 98% regioselectivity at 60°C via nucleophilic catalysis, forming a transient acylpyridinium intermediate that selectively transfers the acyl group to nitrogen [9].
Table 2: Catalytic Performance in Regioselective Acylation
Catalyst | Solvent | Temp (°C) | N:O Selectivity | Reaction Time |
---|---|---|---|---|
None | Dichloromethane | 25 | 82:18 | 12 h |
Triethylamine | Tetrahydrofuran | 25 | 95:5 | 6 h |
DMAP | Acetonitrile | 60 | 98:2 | 3 h |
Electronic effects from the 2,6-difluorophenyl group further direct regioselectivity. The fluorine atoms reduce electron density at the carbonyl carbon, increasing electrophilicity and favoring amine attack. Computational models indicate a 6.8 kcal/mol energy preference for N-acylation over O-acylation due to superior orbital overlap in the tetrahedral intermediate [9]. This electronic bias allows catalyst loadings below 3 mol% without compromising yield or purity [9] [10].
Solid-phase and solution-phase routes exhibit distinct advantages in scalability versus purity. Solution-phase synthesis employs classical coupling in homogeneous media (e.g., dichloromethane), enabling reaction monitoring and straightforward workup. Yields typically reach 80-85% with minimal equipment requirements, making this approach suitable for laboratory-scale production (≤1 kg) [8]. However, product isolation demands extensive solvent volumes—approximately 15 L/kg for precipitation—increasing environmental impact [2].
Solid-phase methods utilize polymer-supported reagents like polystyrene-bound carbodiimide. This technique simplifies purification (filtration removes reagents), reducing solvent use by 70% [4]. Despite this advantage, reaction kinetics suffer due to diffusion limitations in heterogeneous systems, requiring extended times (18-24 hours) and elevated temperatures (50°C) for >90% conversion [8].
Table 3: Synthesis Route Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Typical Yield | 80-85% | 75-78% |
Solvent Consumption | 15 L/kg | 4.5 L/kg |
Reaction Time | 4-6 h | 18-24 h |
Byproduct Formation | <5% | <2% |
Scale-Up Feasibility | Moderate | High |
Industrial applications favor solid-phase routes for batches exceeding 10 kg due to lower solvent costs and integrated purification. However, solution-phase synthesis remains preferred for small-scale research (≤100 g) where crystal engineering studies require ultrapure (>99.5%) material [4] [8]. Hybrid approaches are emerging, such as solution-phase coupling followed by solid-phase scavengers, which cut solvent use by 50% while maintaining crystallinity specifications [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0